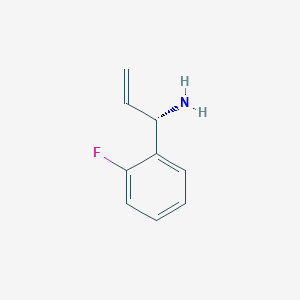

(1S)-1-(2-Fluorophenyl)prop-2-enylamine

Beschreibung

(1S)-1-(2-Fluorophenyl)prop-2-enylamine is a chiral allylic amine characterized by a prop-2-enylamine backbone substituted with a fluorine atom at the ortho position of the phenyl ring. Its molecular formula is C₉H₉FN, with a molecular weight of 151.18 g/mol. The (1S) stereochemistry at the chiral center is critical for its interactions in biological systems, influencing binding affinity and metabolic stability. The fluorine substituent confers electron-withdrawing effects, enhancing lipophilicity and altering electronic distribution compared to non-fluorinated analogs.

Eigenschaften

Molekularformel |

C9H10FN |

|---|---|

Molekulargewicht |

151.18 g/mol |

IUPAC-Name |

(1S)-1-(2-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H10FN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2/t9-/m0/s1 |

InChI-Schlüssel |

VFYHHKFZUSKDRD-VIFPVBQESA-N |

Isomerische SMILES |

C=C[C@@H](C1=CC=CC=C1F)N |

Kanonische SMILES |

C=CC(C1=CC=CC=C1F)N |

Herkunft des Produkts |

United States |

Biologische Aktivität

(1S)-1-(2-Fluorophenyl)prop-2-enylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of (1S)-1-(2-Fluorophenyl)prop-2-enylamine is with a molecular weight of approximately 151.18 g/mol. The compound features a prop-2-enylamine backbone with a fluorinated phenyl substituent, which is believed to influence its biological properties significantly.

Neurotransmitter Modulation

Research indicates that compounds similar to (1S)-1-(2-Fluorophenyl)prop-2-enylamine can act as modulators of neurotransmitter systems. These compounds may influence the levels of neurotransmitters such as serotonin and norepinephrine, which are critical in managing mood disorders and other neurological conditions. Preliminary studies suggest potential antidepressant effects , as many amine-containing compounds are known to interact with serotonin receptors.

Anticancer Properties

Halogenated phenyl compounds, including (1S)-1-(2-Fluorophenyl)prop-2-enylamine, have been indicated to exhibit anticancer properties. These compounds may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Further investigation into the specific pathways affected by (1S)-1-(2-Fluorophenyl)prop-2-enylamine is necessary to establish its efficacy in cancer treatment.

Enzyme Inhibition

Studies have shown that (1S)-1-(2-Fluorophenyl)prop-2-enylamine may interact with various enzymes, potentially leading to inhibition or activation of metabolic pathways. This interaction could play a crucial role in its therapeutic applications, particularly in drug development targeting specific diseases.

Synthesis Methods

The synthesis of (1S)-1-(2-Fluorophenyl)prop-2-enylamine typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available 2-fluorobenzene.

- Formation of Prop-2-enylamine : This can be achieved through halogenation followed by amination reactions.

- Chiral Resolution : The (1S) configuration can be established using chiral starting materials or through chiral resolution techniques .

Case Study 1: Antidepressant Effects

A study investigating the antidepressant effects of various amine compounds highlighted the role of (1S)-1-(2-Fluorophenyl)prop-2-enylamine in modulating serotonin levels. The findings suggest that this compound may provide therapeutic benefits for patients suffering from depression, although further clinical trials are needed to confirm these effects .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that halogenated analogs similar to (1S)-1-(2-Fluorophenyl)prop-2-enylamine exhibit significant anticancer activity by inducing apoptosis in cancer cell lines. These studies emphasize the need for further research to explore the specific mechanisms through which this compound exerts its effects on cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorophenethylamine | Chlorinated phenethylamine | Antidepressant effects |

| 3-Fluorophenethylamine | Fluorinated phenethylamine | Neurotransmitter modulation |

| (1R)-1-(4-Bromo-2-fluorophenyl)prop-2-enylamine | Brominated analog | Potential anticancer properties |

The comparative analysis indicates that while many compounds share structural similarities with (1S)-1-(2-Fluorophenyl)prop-2-enylamine, their unique substitutions may lead to distinct biological activities and therapeutic potentials.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of (1S)-1-(2-Fluorophenyl)prop-2-enylamine and Analogs

Key Insights:

Substituent Position: Ortho-fluorine (2-position) in the target compound induces steric and electronic effects distinct from meta-fluoro (3-position) analogs. For example, (1S)-1-(3-Fluorophenyl)prop-2-enylamine shows stronger neurotransmitter modulation due to reduced steric hindrance. 2,6-Difluoro substitution () increases steric bulk, reducing reactivity in nucleophilic reactions compared to mono-fluoro derivatives.

Halogen Type :

- Bromine substitution (e.g., 5-Bromo-3-fluoro analog in ) enhances molecular weight and polarizability, correlating with anticancer activity.

- Chlorine analogs (e.g., ) exhibit altered receptor binding due to larger atomic size and electronegativity differences.

Stereochemistry :

- The (1S) configuration in the target compound is critical for enantioselective interactions. The (1R) enantiomer () often shows diminished biological activity due to mismatched spatial orientation.

Additional Functional Groups :

- Methyl or methoxy groups (e.g., ) improve metabolic stability and solubility. For instance, the 4-methyl group in (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine enhances pharmacokinetic properties.

Research Findings and Mechanistic Implications

- Electronic Effects: The ortho-fluorine in the target compound withdraws electron density, stabilizing intermediates in electrophilic aromatic substitution reactions. This contrasts with para-substituted analogs, where electronic effects are less pronounced.

- Biological Activity: Fluorinated analogs generally exhibit improved blood-brain barrier penetration.

- Synthetic Utility : The allylic amine moiety enables participation in Michael additions and cycloadditions, making it a versatile intermediate for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.